molecular formula C10H11N3 B1626310 4-Hydrazino-8-methylquinoline CAS No. 68500-35-6

4-Hydrazino-8-methylquinoline

Cat. No. B1626310
CAS RN: 68500-35-6
M. Wt: 173.21 g/mol
InChI Key: SUSYTHMNOJICKQ-UHFFFAOYSA-N
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Description

4-Hydrazino-8-methylquinoline is a chemical compound with the molecular formula C10H11N3 . It is used in various chemical reactions and has potential applications in different fields .


Synthesis Analysis

The synthesis of quinoline derivatives, including 4-Hydrazino-8-methylquinoline, often involves the use of α,β-unsaturated aldehydes . The reaction mechanisms are discussed, and the reaction conditions and yields of the target products are also provided .


Molecular Structure Analysis

The molecular structure of 4-Hydrazino-8-methylquinoline is represented by the InChI code: 1S/C10H11N3/c1-7-3-2-4-8-9 (13-11)5-6-12-10 (7)8/h2-6H,11H2,1H3, (H,12,13) . The molecular weight of this compound is 173.22 .


Chemical Reactions Analysis

4-Hydrazinoquinazoline, a similar compound, has been used as a reactive matrix for the rapid and sensitive analysis of neutral and sialylated glycans using MALDI MS . This suggests that 4-Hydrazino-8-methylquinoline could potentially have similar applications.


Physical And Chemical Properties Analysis

4-Hydrazino-8-methylquinoline is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources .

Scientific Research Applications

Synthetic Chemistry

“4-Hydrazino-8-methylquinoline” is used in synthetic chemistry for nucleophilic substitution reactions to produce various derivatives such as 4-sulfanyl, hydrazino, azido, and amino derivatives. These compounds have significant synthetic use due to their potential reactivity and ability to form complex molecules .

Biological Research

Derivatives of quinoline, including those with hydrazino groups, are studied for their antimicrobial activity. They serve as scaffolds for the synthesis of fused heterocyclic compounds with potent antibacterial properties .

properties

IUPAC Name

(8-methylquinolin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-7-3-2-4-8-9(13-11)5-6-12-10(7)8/h2-6H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSYTHMNOJICKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70498470
Record name 4-Hydrazinyl-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydrazinyl-8-methylquinoline

CAS RN

68500-35-6
Record name 4-Hydrazinyl-8-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68500-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydrazinyl-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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